molecular formula C26H27N5O2 B2927554 8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-06-1

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2927554
CAS RN: 899727-06-1
M. Wt: 441.535
InChI Key: VMUWOWKJQMHEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds showed potent 5-HT(1A) receptor ligand activity and exhibited potential anxiolytic and antidepressant effects in preclinical mouse models, suggesting their value in future research for new anxiolytic/antidepressant drugs (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

In 2015, Zagórska et al. synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. This study highlighted the potential of compounds with a purine-2,4-dione nucleus, especially in relation to serotonin 5-HT1A and 5-HT7 receptors, suggesting their application in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Antiviral Activity

Kim et al. (1978) explored the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, examining their antiviral activity against herpes, rhinovirus, and parainfluenza viruses. Moderate antiviral activity was observed in these compounds at non-toxic levels, indicating their potential in antiviral research (Kim et al., 1978).

Dual-Target-Directed Ligands for Neurodegenerative Diseases

Załuski et al. (2019) designed and synthesized N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds demonstrated activity against A2A adenosine receptors and monoamine oxidase B, showing promise as symptomatic and disease-modifying treatments for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Luminescence Sensing Applications

Shi et al. (2015) reported the synthesis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks. These complexes exhibited sensitive luminescence properties to benzaldehyde derivatives, suggesting their application as fluorescence sensors (Shi et al., 2015).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-15-10-12-20(13-11-15)14-29-24(32)22-23(28(6)26(29)33)27-25-30(18(4)19(5)31(22)25)21-9-7-8-16(2)17(21)3/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWOWKJQMHEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC(=C5C)C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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